molecular formula C11H10N2O B13159514 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde

Cat. No.: B13159514
M. Wt: 186.21 g/mol
InChI Key: BSRXSIQQXQHCHK-UHFFFAOYSA-N
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Description

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a benzaldehyde moiety attached to a pyrazole ring, which is substituted with a methyl group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the condensation of 3-methyl-1-phenyl-5-pyrazolone with benzaldehyde derivatives. One common method is a three-component reaction catalyzed by sodium acetate at room temperature . The reaction conditions are mild, and the products are usually obtained in high yields.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, such as the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The pyrazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Electrophilic reagents like halogens or nitro groups under acidic conditions.

Major Products Formed

    Oxidation: 3-(5-methyl-1H-pyrazol-4-yl)benzoic acid.

    Reduction: 3-(5-methyl-1H-pyrazol-4-yl)benzyl alcohol.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methyl-1H-pyrazol-5-yl)benzaldehyde
  • 3-(5-methyl-1H-pyrazol-3-yl)benzaldehyde
  • 3-(5-methyl-1H-pyrazol-4-yl)benzoic acid

Uniqueness

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(5-methyl-1H-pyrazol-4-yl)benzaldehyde

InChI

InChI=1S/C11H10N2O/c1-8-11(6-12-13-8)10-4-2-3-9(5-10)7-14/h2-7H,1H3,(H,12,13)

InChI Key

BSRXSIQQXQHCHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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